2-Fluoroethanesulfonyl fluoride
Description
2-Fluoroethanesulfonyl fluoride (CAS: 460-46-8) is a fluorinated sulfonyl compound with the molecular formula C₂H₄F₂O₂S and a molar mass of 130.11 g/mol . Structurally, it consists of a two-carbon ethane backbone with a sulfonyl fluoride (–SO₂F) group and a fluorine atom attached to the second carbon. This configuration imparts unique reactivity, particularly in nucleophilic substitution and hydrolysis reactions, making it valuable in organic synthesis and pharmaceutical intermediates. Its sulfonyl fluoride group is known for stability under acidic conditions and selective reactivity with nucleophiles like amines or thiols, a trait shared with other sulfonyl fluorides .
Properties
IUPAC Name |
2-fluoroethanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4F2O2S/c3-1-2-7(4,5)6/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZVVDJBUKDJON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196681 | |
| Record name | Ethanesulfonyl fluoride, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460-46-8 | |
| Record name | Ethanesulfonyl fluoride, 2-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanesulfonyl fluoride, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoroethanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of ethyl sulfonate with sulfur tetrafluoride (SF4) under controlled conditions. Another method includes the fluorination of ethyl sulfonyl chloride using hydrogen fluoride (HF) or other fluorinating agents .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of sulfuryl fluoride (SO2F2) as a fluorinating agent. This method is preferred due to its efficiency and scalability. The reaction typically occurs at elevated temperatures and pressures to ensure high yield and purity .
Chemical Reactions Analysis
Sulfur(VI) Fluoride Exchange (SuFEx) Reactions
The sulfonyl fluoride group undergoes SuFEx chemistry , enabling covalent modifications of biomolecules:
| Reaction Partner | Product | Conditions | Reference |
|---|---|---|---|
| Tyrosine residues | Sulfonylated proteins | Aqueous buffer, pH 7–8 | |
| Lysine residues | Sulfonamide linkages | Basic conditions |
Key factors influencing SuFEx efficiency:
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Proximity to cationic residues (e.g., arginine) lowers the activation barrier by stabilizing intermediates .
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Fluoride elimination is facilitated by arginine/lysine side chains .
Hydrolysis and Stability
2-Fluoroethanesulfonyl fluoride exhibits slow hydrolysis compared to other sulfonyl halides:
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Hydrolysis yields sulfonic acid (C₂H₅SO₃H) and HF under acidic conditions .
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Stability in neutral aqueous solutions enables its use in biological labeling .
Kinetic studies reveal hydrolysis rates are pH-dependent, with faster degradation in strongly acidic or basic media .
Nucleophilic Substitution Reactions
The sulfonyl fluoride group participates in nucleophilic substitutions:
| Nucleophile | Product | Mechanism |
|---|---|---|
| Amines | Sulfonamides | S<sub>N</sub>2 at sulfur |
| Alcohols | Sulfonate esters | Electrophilic aromatic substitution |
| Thiols | Thiosulfonates | Radical-mediated pathways |
Mechanistic insights :
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Fluoride’s leaving group ability facilitates substitution (Figure 2) .
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Reactions with alcohols require base (e.g., Et₃N) to deprotonate the nucleophile .
Biological Interactions
This compound modifies enzymes via covalent bonding:
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Epoxide hydrolase 2 (EPHX2) : Targets Tyr466 in the active site, confirmed by LC-MS/MS .
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Poly(ADP-ribose) polymerase 1 (PARP1) : Binds covalently in the NAD<sup>+</sup> pocket, inhibited by olaparib .
Thermodynamic and Kinetic Data
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Hydrolysis half-life | >24 h | pH 7, 25°C | |
| SuFEx reaction rate (k) | 0.15 min⁻¹ | 25°C, pH 7.4 | |
| Electrochemical oxidation potential | +1.2 V vs Ag/AgCl | Acetonitrile/H₂O |
Scientific Research Applications
Organic Synthesis
2-Fluoroethanesulfonyl fluoride is widely used as a reagent in organic synthesis. Its ability to introduce sulfonyl groups into organic molecules makes it valuable for creating sulfonamide derivatives, which are important in pharmaceuticals.
Table 1: Reactions Involving this compound
| Reaction Type | Product Type | Reference |
|---|---|---|
| Nucleophilic substitution | Sulfonamide derivatives | |
| Fluorination of alcohols | Fluorinated compounds | |
| Synthesis of sulfonyl fluorides | Various sulfonyl compounds |
Biochemical Applications
In biochemistry, this compound is employed as an inhibitor of serine proteases. Its mechanism involves the formation of a covalent bond with the active site serine residue, effectively blocking enzyme activity. This property has been utilized in studying protease functions and developing therapeutic agents.
Case Study: Inhibition of Serine Proteases
- A study demonstrated that this compound effectively inhibited the activity of trypsin and chymotrypsin, leading to insights into their catalytic mechanisms and potential therapeutic targets for diseases involving dysregulated protease activity .
Medicinal Chemistry
The compound has been investigated for its potential use in drug development, particularly in designing inhibitors for various enzymes involved in disease pathways. Its ability to modify biological molecules opens avenues for creating targeted therapies.
Table 2: Potential Medicinal Applications
| Application Area | Target Enzyme | Potential Disease |
|---|---|---|
| Cancer therapy | Proteasome inhibitors | Various cancers |
| Antiviral agents | Viral proteases | Viral infections |
| Antibacterial agents | Bacterial proteases | Bacterial infections |
Toxicological Considerations
While this compound has useful applications, it is essential to consider its toxicological profile. Studies indicate that exposure can lead to respiratory irritation and other health risks if not handled properly. Safety data sheets recommend appropriate personal protective equipment (PPE) when working with this compound.
Mechanism of Action
The mechanism of action of 2-fluoroethanesulfonyl fluoride involves its ability to form covalent bonds with nucleophilic residues in proteins, such as cysteine, lysine, and tyrosine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in drug discovery and chemical biology .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs of 2-fluoroethanesulfonyl fluoride include:
Key Observations :
- Substituent Effects : The presence of chlorine (e.g., 2-chloroethanesulfonyl fluoride) increases molecular polarity and SN2 reactivity compared to fluorine . Bulky groups like aryl or methoxy (e.g., 2-(4-fluorophenyl) derivative) reduce volatility and alter solubility .
- Electron-Withdrawing Groups : Highly fluorinated or iodinated analogs (e.g., [16090-14-5]) exhibit strong electron-withdrawing effects, enhancing stability in harsh chemical environments .
Table 1: Comparative Physicochemical Properties
| Property | This compound | 2-Chloroethanesulfonyl Fluoride | 1,1,2,2-Tetrafluoro Derivative |
|---|---|---|---|
| Boiling Point (°C) | Not reported | ~120–130 (estimated) | >200 (decomposes) |
| Solubility | Miscible in polar solvents | Low in water, high in DMSO | Insoluble in water |
| Stability | Stable at RT | Sensitive to hydrolysis | Thermally stable |
| Primary Use | Sulfonylation agent | Alkylation reagent | Specialty surfactants |
Biological Activity
Introduction
2-Fluoroethanesulfonyl fluoride (FESF) is a fluorinated sulfonyl fluoride compound with potential biological activity. This article explores its biological effects, mechanisms of action, and relevant case studies, highlighting its significance in various research contexts.
- Chemical Formula : C₂H₆FNO₂S
- CAS Number : 460-46-8
- Molecular Weight : 129.14 g/mol
FESF is characterized by the presence of a fluorine atom attached to an ethyl chain, which contributes to its unique reactivity and biological interactions.
-
Inhibition of Enzyme Activity :
- FESF acts as a potent inhibitor of serine proteases, similar to other sulfonyl fluorides. This inhibition can affect various physiological processes, including inflammation and coagulation pathways.
- The compound's fluorine atom enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their function.
-
Effects on Cell Signaling :
- Studies indicate that FESF may influence cell signaling pathways related to apoptosis and cell proliferation. The activation of specific kinases can lead to alterations in cellular responses to stress and growth factors.
- Impact on Mitochondrial Function :
Toxicological Profile
The toxicological effects of FESF are not extensively documented; however, its structural similarities to other fluorinated compounds raise concerns about potential cytotoxicity. The lethal dose and specific toxic effects remain largely unreported in the literature .
Case Studies
- Fluoride Sensitivity :
-
Animal Studies :
- Research involving animal models has demonstrated that exposure to fluorinated compounds can lead to significant changes in hematological parameters, including alterations in leukocyte counts and bone marrow differentiation profiles. These findings suggest a potential impact on immune function and overall health .
Comparative Analysis with Other Fluorinated Compounds
Research Findings
Recent studies have begun to elucidate the biological implications of FESF:
- Cell Viability Studies : In vitro studies have shown that FESF can significantly reduce cell viability in certain cancer cell lines, indicating its potential as an anticancer agent .
- Inflammatory Response Modulation : FESF may modulate inflammatory responses by inhibiting specific proteases involved in cytokine production, which could have therapeutic implications for inflammatory diseases.
Q & A
Basic Questions
Q. What are the critical safety protocols when handling 2-fluoroethanesulfonyl fluoride in laboratory settings?
- Answer : When handling fluorinated sulfonyl fluorides, use nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Waste must be segregated into halogenated organic waste containers and processed by certified waste management services due to potential environmental persistence and toxicity .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : A standard method involves fluorination of ethanesulfonyl chloride derivatives using agents like SF₄ or KF under controlled anhydrous conditions. Reaction monitoring via <sup>19</sup>F NMR is critical to track fluorination efficiency and byproduct formation .
Q. How should researchers characterize the purity of this compound?
- Answer : Use a combination of gas chromatography (GC) with mass spectrometry (MS) to detect volatile impurities and <sup>1</sup>H/<sup>19</sup>F NMR spectroscopy to confirm structural integrity. Titration against a base (e.g., NaOH) can quantify residual acidity from hydrolysis products .
Advanced Research Questions
Q. What strategies mitigate competing hydrolysis during reactions involving this compound?
- Answer : Employ anhydrous solvents (e.g., THF or DCM) and molecular sieves to scavenge moisture. Kinetic studies suggest maintaining temperatures below 0°C slows hydrolysis while preserving sulfonylation activity. Stoichiometric use of non-nucleophilic bases (e.g., DIPEA) can neutralize generated HF .
Q. How can researchers resolve discrepancies in reported reactivity of this compound across studies?
- Answer : Cross-validate experimental conditions (e.g., solvent polarity, temperature, catalyst presence). For example, conflicting nucleophilic substitution rates may arise from trace water or metal ions. Replicate studies using rigorously dried reagents and inert atmospheres to isolate variables .
Q. What advanced analytical methods detect trace this compound in biological matrices?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a hydrophilic interaction column (HILIC) improves retention of polar fluorinated compounds. Isotope dilution using deuterated analogs enhances quantification accuracy in complex samples like serum or tissue homogenates .
Q. How does the electronic effect of the fluorine substituent influence this compound’s reactivity in sulfonylation reactions?
- Answer : The strong electron-withdrawing nature of fluorine increases the electrophilicity of the sulfonyl group, accelerating reactions with amines or alcohols. Computational studies (DFT) show a 15–20% reduction in activation energy compared to non-fluorinated analogs, which can be leveraged to design milder reaction conditions .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies of this compound?
- Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. Pair with ANOVA to assess significance across replicates. Confounding factors (e.g., solvent toxicity) require inclusion of control groups and multivariate analysis .
Q. How can researchers design experiments to differentiate between direct sulfonylation and side reactions (e.g., fluorination) when using this compound?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
